1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one
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Overview
Description
1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a brominated pyridoindole core linked to a sulfonyl phenyl group and a pyrrolidinone moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a tetrahydropyridoindole derivative, followed by sulfonylation and subsequent coupling with a pyrrolidinone derivative . The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the stringent requirements of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other functional groups.
Substitution: The bromine atom in the pyridoindole core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoindole derivatives .
Scientific Research Applications
1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cellular processes. Molecular docking studies have shown that it can fit into the active sites of target proteins, disrupting their normal function and leading to the inhibition of cell proliferation . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with kinases or other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Sulfonyl-substituted phenyl derivatives: These compounds have similar functional groups and exhibit comparable reactivity and biological properties.
Uniqueness
1-{4-[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)sulfonyl]phenyl}pyrrolidin-2-one is unique due to the combination of its brominated pyridoindole core, sulfonyl phenyl group, and pyrrolidinone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H20BrN3O3S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
1-[4-[(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H20BrN3O3S/c22-18-4-1-3-16-17-13-24(12-10-19(17)23-21(16)18)29(27,28)15-8-6-14(7-9-15)25-11-2-5-20(25)26/h1,3-4,6-9,23H,2,5,10-13H2 |
InChI Key |
TZJFMCQQBKFKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C5=C(N4)C(=CC=C5)Br |
Origin of Product |
United States |
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